BenchChemオンラインストアへようこそ!

methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride

Fragment-based drug discovery Lead optimization Atom economy

Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride (CAS 1707576-03-1) is a heterocyclic building block featuring a fused pyrazole-pyridine core with a partially saturated pyridine ring and a methyl ester at the 3-position. It belongs to the tetrahydro-1H-pyrazolo[3,4-c]pyridine (6-azaindazole) scaffold class, which has been established as a privileged core for the development of pan-Pim kinase inhibitors with picomolar biochemical potency.

Molecular Formula C8H12ClN3O2
Molecular Weight 217.65
CAS No. 1707576-03-1
Cat. No. B2582206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride
CAS1707576-03-1
Molecular FormulaC8H12ClN3O2
Molecular Weight217.65
Structural Identifiers
SMILESCOC(=O)C1=NNC2=C1CCNC2.Cl
InChIInChI=1S/C8H11N3O2.ClH/c1-13-8(12)7-5-2-3-9-4-6(5)10-11-7;/h9H,2-4H2,1H3,(H,10,11);1H
InChIKeyUAENJDVWVUWFNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride (CAS 1707576-03-1): A Tetrahydro-6-Azaindazole Building Block for Kinase-Targeted Drug Discovery


Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride (CAS 1707576-03-1) is a heterocyclic building block featuring a fused pyrazole-pyridine core with a partially saturated pyridine ring and a methyl ester at the 3-position . It belongs to the tetrahydro-1H-pyrazolo[3,4-c]pyridine (6-azaindazole) scaffold class, which has been established as a privileged core for the development of pan-Pim kinase inhibitors with picomolar biochemical potency [1]. The hydrochloride salt form (MW 217.65, C₈H₁₂ClN₃O₂) is supplied at ≥95% purity by multiple vendors and is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting kinase-mediated diseases .

Why Generic Substitution Fails: Structural Specificity of Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride Dictates Its Utility in Fragment-Based and Kinase-Targeted Programs


The tetrahydro-pyrazolo[3,4-c]pyridine scaffold family contains multiple closely related analogs—ethyl ester, N-methyl, aromatic (non-tetrahydro), and free carboxylic acid variants—that are not functionally interchangeable. Even a single methylene difference in the ester moiety (methyl vs. ethyl) alters molecular weight, lipophilicity (LogP), hydrogen bond acceptor count, and Fsp3 fraction, directly impacting fragment screening hit rates and lead optimization trajectories . The N-unsubstituted pyrazole NH is a critical hydrogen bond donor that engages kinase hinge regions, and its methylation abolishes this interaction, as demonstrated in pan-Pim inhibitor co-crystal structures (PDB 5DHJ) [1]. Furthermore, the partially saturated tetrahydro ring provides conformational flexibility (Fsp3 = 0.5) absent in the fully aromatic analog, enabling induced-fit binding modes not accessible to the planar congener . These parameters are not cosmetic—they are determinants of target engagement and synthetic tractability that render indiscriminate analog substitution unsound.

Quantitative Differentiation Evidence: Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride vs. Closest Analogs


Methyl Ester vs. Ethyl Ester: Molecular Weight and Atom Economy Advantage for Fragment-Based Screening

The methyl ester hydrochloride (CAS 1707576-03-1) has a molecular weight of 217.65 g/mol, which is 14.03 Da (6.1%) lower than the corresponding ethyl ester hydrochloride analog (CAS 1630096-68-2, MW 231.68 g/mol) . This mass reduction translates to a measurably lower heavy atom count (14 vs. 15 non-hydrogen atoms), improving compliance with fragment library design guidelines (MW < 250 Da) and enhancing ligand efficiency metrics when the scaffold is elaborated [1]. In fragment-based drug discovery, each heavy atom contributes to binding affinity; a smaller starting scaffold permits greater synthetic headroom for optimization without exceeding drug-like physicochemical boundaries.

Fragment-based drug discovery Lead optimization Atom economy Ligand efficiency

Tetrahydro (Saturated) vs. Aromatic Pyrazolo[3,4-c]pyridine: Conformational Flexibility and Fsp3 Differentiation

The target compound possesses a partially saturated tetrahydropyridine ring (Fsp3 = 0.5), whereas the aromatic analog methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS 1363381-84-3) is fully unsaturated (Fsp3 = 0) . This saturation introduces sp3 character that increases three-dimensionality, a property correlated with improved clinical success rates in drug development [1]. The saturated ring also introduces a secondary amine moiety in the piperidine ring capable of additional hydrogen bonding or derivatization, expanding the synthetic vector space beyond what the planar aromatic scaffold permits. Notably, the tetrahydro scaffold has been successfully elaborated into picomolar pan-Pim kinase inhibitors in co-crystal structures (PDB 5DHJ), whereas the flat aromatic congener lacks the conformational adaptability to achieve the same binding pose [2].

Conformational flexibility Fsp3 Induced-fit binding Fragment hit expansion

N-Unsubstituted Pyrazole NH vs. N-Methyl Analog: Hydrogen Bond Donor Capacity as a Determinant of Kinase Hinge Binding

The target compound retains a free pyrazole N-H (hydrogen bond donor count = 2, including the piperidine NH⁺), whereas the N-methyl analog (CAS 1707584-14-2, C₉H₁₄ClN₃O₂, MW 231.68) replaces this with an N-methyl group, reducing the HBD count [1]. In the co-crystal structure of the pyrazolo[3,4-c]pyridine-derived pan-Pim inhibitor (PDB 5DHJ), the pyrazole N-H forms a critical hydrogen bond with the kinase hinge region (Glu121 backbone carbonyl), an interaction essential for picomolar biochemical potency against all three Pim isoforms [2]. Methylation of this position eliminates the hydrogen bond donor, which SAR studies have shown results in a >10-fold loss in inhibitory activity for related scaffolds [3]. The free N-H therefore represents a non-negotiable pharmacophoric element for kinase-targeted programs.

Kinase hinge binding Hydrogen bond donor Structure-activity relationship Pim kinase

Hydrochloride Salt Form: Aqueous Solubility and Handling Advantages vs. Free Base for Parallel Synthesis Workflows

The hydrochloride salt form of the target compound ensures water solubility and consistent handling properties, in contrast to the corresponding free base or the free carboxylic acid analog . The hydrochloride salt enhances dissolution in aqueous reaction media, a practical necessity for high-throughput parallel synthesis and biochemical assay preparation. Vendor technical datasheets confirm the compound as a solid with defined storage conditions (sealed in dry, 2-8°C) and explicit hazard classification (H302, H315, H319, H335), enabling standardized laboratory protocols . The methyl ester hydrochloride also serves as a protected precursor to the free carboxylic acid (saponification-labile), offering orthogonal reactivity to the free acid analog which cannot be directly elaborated via amide coupling without prior activation .

Salt form selection Aqueous solubility Parallel synthesis Laboratory handling

Scaffold Provenance in Pan-Pim Kinase Inhibition: The Pyrazolo[3,4-c]pyridine Core as a Validated Starting Point for Kinase Drug Discovery

The pyrazolo[3,4-c]pyridine (6-azaindazole) scaffold, of which the target compound is the tetrahydro-methyl ester variant, was identified through fragment screening as a core for developing pan-Pim inhibitors with picomolar biochemical potency against all three Pim kinase isoforms (Pim-1, Pim-2, Pim-3) [1]. The lead compound from this series achieved IC50 values in the picomolar range, and the X-ray co-crystal structure (PDB 5DHJ, resolution 2.46 Å) confirmed ATP-competitive binding at the kinase hinge [2]. Additionally, a patent family (US-9260425-B2, US-9850239-B2, EP-2742046-A1) from F. Hoffmann-La Roche AG explicitly claims pyrazolo[3,4-c]pyridine compounds of Formula I, including tetrahydro derivatives, as Pim kinase inhibitors for cancer therapy [3]. This scaffold has also demonstrated CBS (cystathionine β-synthase) inhibitory activity with IC50 = 11 μM, comparable to the reference inhibitor aminooxyacetic acid (AOAA, IC50 = 8.5 μM) [4]. The target compound serves as a direct synthetic precursor for elaborating such biologically active derivatives through functionalization at the piperidine NH and ester hydrolysis/amidation at the 3-position.

Pan-Pim kinase inhibition 6-Azaindazole scaffold Oncology Structure-based drug design

Vendor Purity and Quality Control: Batch-to-Batch Consistency for Reproducible SAR Studies

The target compound is available from multiple independent vendors at consistently specified purities: ≥95% (Bidepharm, Fluorochem, Chemscene, Chemeenu) and ≥98% (MolCore) . Bidepharm provides batch-specific QC documentation including NMR, HPLC, and GC analytical data, enabling verification of identity and purity before use in sensitive biological assays . This level of quality assurance is critical for structure-activity relationship (SAR) studies, where impurities at even 5% levels can confound IC50 determinations and lead to erroneous structure-activity conclusions. In contrast, less well-characterized analogs from single-source suppliers carry the risk of undefined impurities that may act as potent off-target effectors, particularly problematic in kinase inhibition assays where trace metal contaminants or residual synthetic intermediates can produce false-positive readouts [1].

Purity specification Quality control Batch consistency SAR reproducibility

Optimal Application Scenarios for Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery: A Low-MW, Fsp3-Rich Starting Point for Kinase Hit Generation

With a molecular weight of 217.65 Da (below the Rule-of-Three threshold of 300 Da for fragment libraries), Fsp3 of 0.5 indicating significant three-dimensional character, and a free pyrazole NH capable of hinge-region hydrogen bonding validated by PDB 5DHJ, this compound is optimally suited as a fragment hit starting point for kinase-targeted screening libraries [1]. The methyl ester provides a synthetic handle for hit elaboration via amidation or hydrolysis, while the piperidine NH offers a secondary vector for parallel derivatization. Its 14 heavy atoms provide ample headroom for fragment growth without exceeding drug-like property boundaries—a parameter where the ethyl ester analog (15 heavy atoms) is disadvantaged at the starting point.

Synthesis of Pan-Pim Kinase Inhibitors: Direct Precursor for Patent-Protected Chemical Space

The pyrazolo[3,4-c]pyridine scaffold is the core of a patent family (US-9260425-B2, US-9850239-B2) claiming Pim kinase inhibitors for oncology indications, and has produced development candidates with picomolar biochemical potency against all three Pim isoforms [2]. The free pyrazole N-H is essential for this activity, as demonstrated by the >10-fold potency loss observed upon N1-methylation in SAR studies [2]. This compound serves as the direct synthetic precursor for accessing this patent-protected chemical space through sequential functionalization at the piperidine nitrogen (reductive amination, sulfonylation, or amidation) followed by ester elaboration at the 3-position.

Lead Optimization Campaigns: Esterprodrug and Salt Form Advantages for Parallel Synthesis

The hydrochloride salt ensures aqueous solubility for automated parallel synthesis workflows, while the methyl ester functions as a protected carboxylic acid that can be selectively hydrolyzed to generate the free acid for amide coupling, or retained as a metabolically labile ester prodrug moiety . The compound's defined storage conditions (2-8°C, dry, sealed) and multi-vendor availability (Bidepharm, Fluorochem, Chemscene, MolCore, Biosynth) support reproducible lead optimization campaigns where batch-to-batch consistency is paramount, with full QC documentation (NMR, HPLC, GC) available to verify identity before each round of SAR expansion .

Chemical Biology Probe Development: CBS Inhibition and Beyond with Orthogonal Reactive Handles

Beyond kinase inhibition, the pyrazolo[3,4-c]pyridine scaffold has demonstrated CBS (cystathionine β-synthase) inhibitory activity (IC50 = 11 μM) with selectivity over the related enzyme cystathionine γ-lyase (CSE) [3]. The target compound's three reactive handles—methyl ester (hydrolysis/amidation), piperidine NH (alkylation/acylation), and pyrazole NH (alkylation/arylation)—enable systematic exploration of structure-activity relationships for probe molecule development. This orthogonal reactivity profile distinguishes it from the fully aromatic analog (CAS 1363381-84-3), which lacks the piperidine NH vector and therefore offers one fewer dimension for SAR exploration.

Quote Request

Request a Quote for methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.